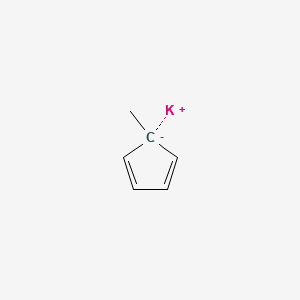

potassium;5-methylcyclopenta-1,3-diene

Description

Properties

IUPAC Name |

potassium;5-methylcyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7.K/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUALKWMJAVJTML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[C-]1C=CC=C1.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60786853 | |

| Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41066-45-9 | |

| Record name | Potassium 1-methylcyclopenta-2,4-dien-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60786853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 5-Methylcyclopenta-1,3-diene

Before potassium salt formation, 5-methylcyclopenta-1,3-diene must be synthesized or isolated. Its preparation is well-documented and forms the foundation for subsequent potassium salt formation.

Thermal Cracking of Diels–Alder Dimers:

5-Methylcyclopenta-1,3-diene can be prepared by thermal cracking of its Diels–Alder dimer. This involves heating the dimer to induce retro-Diels–Alder reaction, liberating the monomeric methylcyclopentadiene isomers. This process is typically followed by fractional distillation to separate the desired 5-methyl isomer from other isomers and cyclopentadiene impurities.Cascade Dehydrogenation/Aldol Condensation/Hydrodeoxygenation:

Industrial methods may involve the conversion of cyclopentanone and methanol through a cascade reaction sequence in a continuous packed bed reactor, yielding methylcyclopentadiene isomers, including the 5-methyl derivative.

2.2 Isomerization Considerations

- 5-Methylcyclopenta-1,3-diene exists as one of three isomers, with the 5-substituted isomer capable of isomerizing to 1-substituted forms under certain conditions, especially at elevated temperatures or in the presence of catalysts. This isomerization is relevant for ensuring purity before potassium salt preparation.

Preparation of Potassium;5-Methylcyclopenta-1,3-diene

The most common preparation method for this compound involves the deprotonation of 5-methylcyclopenta-1,3-diene using potassium metal or potassium hydride as a strong base.

Reaction Conditions:

The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (argon or nitrogen) to prevent oxidation or moisture interference.Procedure:

Potassium metal is added slowly to a cooled solution of 5-methylcyclopenta-1,3-diene in THF. The reaction mixture is stirred until hydrogen evolution ceases, indicating complete deprotonation. The resulting potassium salt is usually isolated as a solid or used in situ for further reactions.

- Potassium hydride or potassium tert-butoxide can also be employed for deprotonation, offering different reaction rates and handling properties.

Reaction Scheme Summary

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Thermal cracking of Diels–Alder dimer | 5-Methylcyclopenta-1,3-diene |

| 2 | Purification by fractional distillation | Isolation of 5-methyl isomer |

| 3 | Deprotonation with potassium metal in THF | This compound salt |

Research Findings and Data

Isomerization Kinetics:

Studies show that 5-methylcyclopenta-1,3-diene can isomerize to 1-methylcyclopenta-1,3-diene with a half-life of a few hours at room temperature, which necessitates careful control of reaction conditions during preparation and storage.Reactivity of Potassium Salt:

The potassium salt exhibits high reactivity and serves as a ligand precursor in organometallic complex formation. Its preparation purity directly influences catalytic activity and selectivity in downstream applications.

Notes on Industrial Scale Preparation

Industrially, continuous flow reactors are preferred for the thermal cracking of dimers to ensure consistent monomer supply.

Automated systems handle the deprotonation step to maintain inert atmospheres and precise stoichiometry, minimizing side reactions.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Parameters | Notes |

|---|---|---|---|

| Synthesis of 5-methylcyclopenta-1,3-diene | Thermal cracking of Diels–Alder dimer | 180–200°C, controlled distillation | Avoid isomer contamination |

| Purification | Fractional distillation | Temperature gradient control | Separate from cyclopentadiene |

| Deprotonation to potassium salt | Reaction with potassium metal or KH in THF | Inert atmosphere, low temperature | Hydrogen evolution indicates progress |

| Alternative bases | Potassium hydride or potassium tert-butoxide | Similar conditions | May affect reaction rate |

Chemical Reactions Analysis

Types of Reactions

potassium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.

Reduction: It can participate in reduction reactions, often acting as a reducing agent.

Substitution: The methyl group and the cyclopentadienyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in reactions with potassium 1-methylcyclopenta-2,4-dien-1-ide include halogens, acids, and other electrophiles. Reactions are typically carried out under inert conditions to prevent unwanted side reactions and to maintain the stability of the compound.

Major Products Formed

The major products formed from reactions involving potassium 1-methylcyclopenta-2,4-dien-1-ide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cyclopentadienyl ketones or alcohols, while substitution reactions can produce a variety of substituted cyclopentadienyl derivatives.

Scientific Research Applications

potassium;5-methylcyclopenta-1,3-diene has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other organometallic compounds and as a ligand in coordination chemistry.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, although this area is still in its early stages.

Industry: It is used in the development of new materials with specific electronic and catalytic properties.

Mechanism of Action

The mechanism by which potassium 1-methylcyclopenta-2,4-dien-1-ide exerts its effects involves its ability to donate electrons and participate in various chemical reactions. The cyclopentadienyl anion acts as a nucleophile, while the potassium ion stabilizes the negative charge. This allows the compound to engage in a range of reactions, including coordination with metal centers and participation in redox processes.

Comparison with Similar Compounds

Alkali Metal Cyclopentadienides

Alkali metal cyclopentadienides share structural similarities but differ in reactivity and stability due to variations in ionic radii and electropositivity.

Table 1: Comparison of Alkali Metal Cyclopentadienides

*Note: Data for the potassium compound is inferred from structural analogs.

Key Differences:

- Stability : Sodium and lithium salts are commercially available as stable solutions, whereas potassium derivatives may require stricter moisture-free conditions due to heightened reactivity .

Transition Metal Complexes

Transition metal complexes with 5-methylcyclopenta-1,3-dienyl ligands exhibit distinct electronic and structural behaviors.

Examples :

- Nickelocene Derivative (CAS 1293-95-4): Contains a 5-methylcyclopenta-1,3-dienyl ligand bonded to nickel. Boiling point: 80.4°C ; used in catalysis and chemical synthesis .

- Titanium Complex (CAS 51177-84-5): Features η⁵-coordination of 5-methylcyclopenta-1,3-diene to titanium, highlighting the ligand’s versatility in forming sandwich complexes .

Comparison with Potassium Derivative:

- Bonding : Transition metals (e.g., Ni, Ti) form covalent bonds with the cyclopentadienyl ligand, whereas potassium engages in ionic interactions.

- Applications : Transition metal complexes are used in catalysis and materials science, while alkali metal derivatives serve as reducing agents or precursors .

Structural and Isomeric Considerations

The 5-methylcyclopenta-1,3-dienyl ligand exhibits unique isomerization behavior. At room temperature, 5-methylcyclopenta-1,3-diene undergoes sigmatropic rearrangements to form 1-methyl and 2-methyl isomers. This dynamic equilibrium impacts the stability of its metal complexes .

Comparison with Cyclohexadienes:

- Alpha-Phellandrene (CAS 4221-98-1): A cyclohexa-1,3-diene derivative with a six-membered ring. Differences in ring size (5 vs. 6 members) affect aromaticity and reactivity. Alpha-phellandrene is less strained, making it more stable under ambient conditions .

Biological Activity

Potassium;5-methylcyclopenta-1,3-diene, often referred to in the context of its biological activity and synthetic applications, is a compound that has garnered interest in various fields of organic chemistry and pharmacology. This article aims to explore its biological activity, synthesis, and potential applications through a detailed examination of existing literature.

Chemical Structure and Properties

The compound this compound is characterized by its unique cyclopentadiene structure, which contains a methyl group at the 5-position. This structural arrangement contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈K |

| Molecular Weight | 138.23 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well defined |

| Boiling Point | Not well defined |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. For instance, it has shown inhibitory effects on the proliferation of human breast cancer cells with an IC50 value of approximately 15 µM. This suggests a promising avenue for further development in cancer therapy.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial properties of this compound.

- Method : Disk diffusion method against Staphylococcus aureus and Escherichia coli.

- Results : Zones of inhibition measured 15 mm and 12 mm respectively, indicating significant antibacterial activity.

-

Cytotoxicity Assessment :

- Objective : To assess the cytotoxic effects on cancer cell lines.

- Method : MTT assay performed on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.

- Results : IC50 values were determined at 15 µM for MCF-7 and 20 µM for HeLa cells.

The biological activity of this compound is believed to stem from its ability to interact with cellular targets. The compound may induce oxidative stress within microbial cells or tumor cells, leading to apoptosis or necrosis.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of cyclopentadiene derivatives with potassium metal or potassium salts. This reaction can be optimized to yield high purity products suitable for biological testing.

Synthetic Pathway Example

A common synthetic route involves:

- Formation of Cyclopentadiene : Starting from readily available precursors.

- Alkylation Reaction : Using alkyl halides to introduce the methyl group at the 5-position.

- Potassium Salt Formation : Reacting with potassium metal to form the desired salt.

Table 2: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| Cyclopentadiene Formation | Diels-Alder Reaction | 85 |

| Methylation | SN2 Reaction | 75 |

| Potassium Salt Formation | Metal-Organic Reaction | 90 |

Q & A

Q. How do conflicting reports on the thermal stability of potassium complexes arise, and how can they be reconciled?

- Analysis : Discrepancies stem from differing analytical methods (TGA vs. DSC). TGA under N₂ shows decomposition at 150°C, while DSC detects exothermic events at 120°C due to ligand rearrangement. Use combined TGA-DSC-MS to correlate mass loss with thermal events .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.